molecular formula C18H22N2O3 B5113142 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide

3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide

Cat. No.: B5113142
M. Wt: 314.4 g/mol
InChI Key: MLLOOJDWSUEMOR-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two ethoxy groups attached to the benzene ring and a pyridinyl ethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 4-pyridinylethylamine.

    Amide Formation: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-pyridinylethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]amine.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves its interaction with molecular targets such as ROCK1. By inhibiting ROCK1, the compound can modulate the phosphorylation of protein kinase-C (PKC), leading to reduced smooth muscle cell contraction and potential therapeutic effects in cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-(pyridin-4-yl)benzamide: Similar structure but lacks the ethoxy groups.

    3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide: Similar structure with methoxy groups instead of ethoxy groups.

Uniqueness

3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and interaction with specific molecular targets compared to its analogs.

Properties

IUPAC Name

3,4-diethoxy-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-22-16-7-6-15(12-17(16)23-5-2)18(21)20-13(3)14-8-10-19-11-9-14/h6-13H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLOOJDWSUEMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=NC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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